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Compound of Interest

alpha,3,5-Tribromo-2-
Compound Name:

hydroxytoluene
CAS No.: 4186-54-3
Cat. No.: B1268539

Get Quote

Executive Summary & Compound Identit

,3,5-Tribromo-2-hydroxytoluene is a tri-halogenated derivative of o-cresol.[1][2] Its chemical
structure features a toluene core with a hydroxyl group at position 2, bromine atoms at
positions 3 and 5 (nuclear substitution), and a bromine atom on the alpha-methyl group
(benzylic substitution).[1]

This compound serves as a potent electrophile in organic synthesis, particularly for introducing
the 3,5-dibromo-2-hydroxybenzyl moiety into nucleophilic substrates.[1]

Chemical Profile
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Property Detail

IUPAC Name 2-Hydroxy-3,5-dibromobenzyl bromide

Common Synonyms ,3,5-Tribromo-o-cresol; 2,4-Dibromo-6-

(bromomethyl)phenol
CAS Number
C
H
Molecular Formula
Br
O
Molecular Weight 344.83 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 115.0-120.0 °C

Retrosynthetic Analysis

The synthesis is most efficiently approached via a two-stage bromination strategy starting from
0-Cresol (2-Hydroxytoluene).[1]

o Stage 1 (Nuclear Bromination): Electrophilic Aromatic Substitution (EAS) to install bromine
atoms at the ortho and para positions relative to the hydroxyl group (positions 3 and 5).

» Stage 2 (Benzylic Bromination): Free-radical substitution (Wohl-Ziegler reaction) to
halogenate the methyl group.[1]

Pathway Logic[1][10]

e Order of Operations: Nuclear bromination must precede side-chain bromination. The
hydroxyl group strongly activates the ring, making it impossible to selectively brominate the
methyl group first without poly-brominating the ring.[1]
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o Regioselectivity: In o-cresol, the hydroxyl group (C2) directs ortho (C1, C3) and para (C5).[1]
Since C1 is occupied by the methyl group, bromination occurs at C3 and C5.[1]

Detailed Synthesis Protocol
Stage 1: Nuclear Bromination

Objective: Synthesis of 3,5-Dibromo-2-hydroxytoluene (3,5-Dibromo-o-cresol).

Reagents
e Substrate: o-Cresol (1.0 eq)[1]

e Brominating Agent: Elemental Bromine (Br

) (2.0-2.2eq)

» Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
e Quenching: Sodium Bisulfite (NaHSO

) solution

Experimental Procedure

o Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a
gas outlet connected to a scrubber (NaOH trap) to neutralize HBr byproducts.

o Dissolution: Dissolve o-cresol in glacial acetic acid (approx. 5 mL per gram of substrate).
Cool the solution to 0-5 °C using an ice bath.

¢ Addition: Add liquid bromine dropwise over 60—-90 minutes. Maintain the temperature below
10 °C to control the exotherm and prevent oxidation.

o Mechanistic Note: The first equivalent of Br

installs the para-bromo (position 5) rapidly. The second equivalent installs the ortho-bromo
(position 3).[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC (Hexane/EtOAc) for the disappearance of the mono-bromo intermediate.

Workup: Pour the reaction mixture into ice-cold water. If excess bromine persists (orange
color), add saturated NaHSO

solution until the color fades to yellow/white.

Isolation: Filter the precipitate. Wash with cold water to remove acetic acid.[1] Recrystallize
from ethanol/water to obtain white needles.[1]

Yield: Expected yield 85-95%.

Stage 2: Benzylic Radical Bromination

Objective: Conversion of 3,5-Dibromo-o-cresol to

,3,5-Tribromo-2-hydroxytoluene.

Note: Direct radical bromination of free phenols can be challenging due to the antioxidant

nature of the phenol group (radical scavenging). However, the presence of two electron-

withdrawing bromine atoms on the ring significantly deactivates the phenol, allowing the Wohl-

Ziegler reaction to proceed with N-Bromosuccinimide (NBS).[1]

Reagents

Substrate: 3,5-Dibromo-o-cresol (1.0 eq)

Radical Source: N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)[1]

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)
Solvent: Carbon Tetrachloride (CCI

) or Chlorobenzene (PhCI) (Anhydrous)

o Green Alternative: Methyl formate or Trifluorotoluene can often substitute for CCl

1]
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Experimental Procedure

e Setup: Use a dry round-bottom flask equipped with a reflux condenser and a drying tube
(CacCl

).
o Dissolution: Dissolve the dried 3,5-dibromo-o-cresol in the chosen solvent (CCl

is standard for literature precedence, though toxic).

o Reagent Addition: Add NBS and the radical initiator (AIBN).

e [Initiation: Heat the mixture to reflux (77 °C for CCl

).

o Visual Cue: The denser NBS solid will eventually float and convert to succinimide (which
floats on CCI

) as the reaction proceeds.
e Reaction: Reflux for 4-12 hours. Monitor by TLC or

H NMR (Shift of methyl singlet ~2.4 ppm to benzylic methylene ~4.5 ppm).

o Critical Control: Do not overheat or extend reaction time excessively to avoid gem-
dibromination (forming the benzal bromide).[1]

o Workup: Cool the mixture to 0 °C to precipitate succinimide completely. Filter off the
succinimide solid.

 Purification: Evaporate the solvent under reduced pressure. The crude residue is often pure
enough for subsequent steps. If necessary, recrystallize from hexane/chloroform or purify via
flash column chromatography (using non-protic solvents to avoid solvolysis).

Reaction Pathway Diagram
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! Key Transformation Mechanisms
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Caption: Two-step synthesis pathway from o-Cresol to

,3,5-Tribromo-2-hydroxytoluene via nuclear bromination followed by radical side-chain
bromination.[1]

Safety & Handling (Lachrymator Warning)

This synthesis involves hazardous intermediates that require strict safety protocols:
e Benzyl Bromides are Lachrymators: The target compound (

,3,5-Tribromo-2-hydroxytoluene) is a potent lachrymator (tear gas agent).[1]

o Protocol: All operations, including weighing and rotary evaporation, must be performed in
a functioning fume hood.

o Decontamination: Glassware should be rinsed with an ethanolic KOH solution to
decompose residual bromide before removal from the hood.

o Elemental Bromine: Highly corrosive and volatile.[1] Causes severe chemical burns.[1] Use
predominantly in the hood with appropriate gloves (Laminate or heavy Nitrile).

e Carbon Tetrachloride: If used, CCI
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is a known carcinogen and hepatotoxin.[1] Handle with extreme care or substitute with
Chlorobenzene or Trifluorotoluene where possible.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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